molecular formula C16H19N3O4S B2865454 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide CAS No. 1172379-54-2

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide

Cat. No. B2865454
CAS RN: 1172379-54-2
M. Wt: 349.41
InChI Key: LKDFGHBYCPGQQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide” is a chemical compound that has been studied for its potential biological applications . It has been characterized as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator .


Synthesis Analysis

The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . This combination has resulted in a potent and selective GIRK1/2 activator .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a combination of an ether-based scaffold and a sulfone-based head group . The exact details of the molecular structure would require more specific information or a detailed analysis using specialized software.

Scientific Research Applications

GIRK Channel Activation

This compound has been identified as a potent activator of G protein-gated inwardly-rectifying potassium (GIRK) channels . GIRK channels are important for regulating neuronal and cardiac activity. The activation of GIRK channels by this compound could have therapeutic implications for conditions like epilepsy, pain perception, and heart rate regulation.

Drug Discovery

Due to its role in modulating GIRK channels, this compound is a valuable tool in drug discovery . It can be used to explore the therapeutic potential of GIRK channel modulation in various diseases, including neurological disorders and cardiovascular diseases.

Pharmacological Tool Compound

As a pharmacological tool, this compound can help in understanding the physiological and pathological roles of GIRK channels . It can be used in experimental settings to study the effects of GIRK channel activation or inhibition.

Metabolic Stability Improvement

Research indicates that derivatives of this compound show improved metabolic stability over other similar compounds . This property is crucial for developing drugs with longer half-lives and better pharmacokinetic profiles.

Neurological Research

The compound’s ability to activate GIRK channels, which are broadly expressed in the brain, makes it a significant molecule for neurological research . It can be used to study the impact of potassium channel modulation on brain function and behavior.

Cardiovascular Research

Given that GIRK channels play a role in regulating heart rate, this compound can be used in cardiovascular research to investigate new treatments for arrhythmias and other heart conditions .

properties

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-11-9-15(19(18-11)13-7-8-24(21,22)10-13)17-16(20)12-3-5-14(23-2)6-4-12/h3-6,9,13H,7-8,10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDFGHBYCPGQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide

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